Tanshinol B

Overview

Description

Tanshinol Description

Tanshinol is a water-soluble bioactive compound derived from the root of Salvia miltiorrhiza, commonly known as Danshen. It has been the subject of various studies due to its potential therapeutic effects, particularly in the context of liver fibrosis and cardiovascular diseases. Tanshinol has demonstrated a variety of biological activities, including anti-fibrotic, hepatoprotective, and anti-inflammatory effects . It is also a key compound in Danshen and has been studied for its pharmacokinetic properties, including its metabolism and renal excretion .

Synthesis Analysis

The biosynthesis of tanshinol is linked to the MEP/DOXP pathway, with key enzymes such as mCPS playing a role in establishing its molecular scaffold and stereochemistry . Synthetic chemists have been attracted to the total synthesis of tanshinol and its analogs due to their unique structural characteristics and promising biological activities. A concise and efficient approach for the total synthesis of tanshinol B and related compounds has been developed, which includes an ultrasound-promoted cycloaddition as a key step .

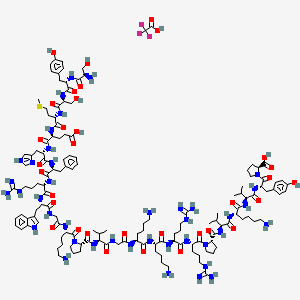

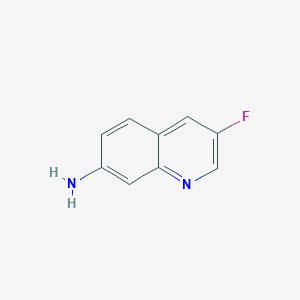

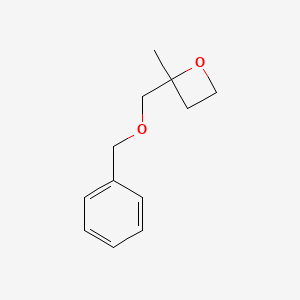

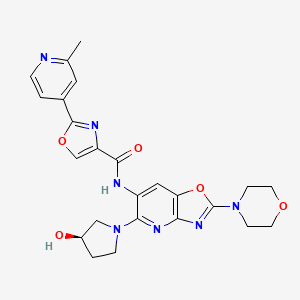

Molecular Structure Analysis

Tanshinol belongs to the class of abietane diterpenes and exhibits a complex molecular structure that is characteristic of tanshinones. The stereochemistry of tanshinol and its analogs is an important factor in their biological activity, as indicated by studies on the EZH2 inhibitory activity of various synthetic analogs . The molecular structure of tanshinol is poised for further reactions, such as aromatization and hydroxylation, which are suggested to be involved in tanshinone biosynthesis .

Chemical Reactions Analysis

Tanshinol undergoes various chemical reactions in the body, including methylation, which is a major metabolic pathway. Methylation occurs preferentially at the 3-hydroxyl group of tanshinol, and the methylated metabolites are mainly eliminated through renal excretion . The methylation of tanshinol and its impact on pharmacokinetics have been studied in detail, providing insights into its systemic exposure and potential for drug interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tanshinol, such as its solubility and stability, are crucial for its biological activity and therapeutic potential. Tanshinol's water solubility contributes to its bioavailability and pharmacokinetic profile. Studies have also focused on the development of sensitive methods for the determination of tanshinol, such as an ultrasensitive chemiluminescence method, which is important for pharmacokinetic analysis and ensuring the correct dosage in therapeutic applications .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of tanshinol. For instance, its protective effects on CCl4-induced liver fibrosis in rats have been demonstrated through the regulation of oxidative stress and inflammation pathways . Another study showed that tanshinol mitigates liver fibrosis by targeting the PI3K/AKT/mTOR/p70S6K1 signaling pathways, suggesting its potential as a new treatment strategy for hepatic fibrosis . Additionally, the angiogenic effects of tanshinol borneol ester, a novel synthetic compound, have been investigated, indicating its potential for stimulating angiogenesis .

Scientific Research Applications

Anti-Hepatic Fibrotic Activities

Tanshinol has been shown to have protective effects against liver fibrosis induced by carbon tetrachloride in rats. This is achieved through anti-oxidative and anti-inflammatory pathways. Tanshinol effectively reduces serum levels of liver damage markers and decreases fibrosis indicators like hyaluronic acid and type IV collagen. It regulates the Nrf2/HO-1 signaling pathway, enhances superoxide dismutase and glutathione peroxidase levels, and decreases malondialdehyde, thereby protecting against oxidative stress. Additionally, it regulates the NF-κB signaling pathway to inhibit inflammation (Wang et al., 2018).

Effects on Hepatic Stellate Cells and PI3K/AKT/mTOR/p70S6K1 Signaling

Tanshinol's effects on hepatic stellate cells, essential in hepatic fibrosis progression, have been studied. It mitigates liver fibrosis, reduces liver damage markers, and regulates extracellular matrix degradation. Tanshinol promotes apoptosis of activated hepatic stellate cells and inhibits the expression of phosphorylated AKT, mTOR, and p70S6K1 proteins, suggesting its potential as a new treatment strategy for hepatic fibrosis (Peng et al., 2017).

Osteoporosis Prevention

Tanshinol demonstrates potential in preventing and protecting against osteoporosis. It promotes osteogenesis in bone marrow mesenchymal stem cells and attenuates osteoporosis in ovariectomized mice. Tanshinol activates the Wnt signal pathway in mesenchymal stem cells and inhibits Akt in bone marrow monocytes. This dual action suggests its utility in osteoporosis treatment (Wu et al., 2021).

Cardiac Hypertrophy and Oxidative Stress

Tanshinol borneol ester, a derivative, has shown promise in treating cardiac hypertrophy induced by oxidative stress. It inhibits oxidative stress and endoplasmic reticulum stress, blocks autophagy flow, decreases apoptosis, and regulates the mTOR/β-TrCP/NRF2 signal pathway. These findings suggest its potential as a therapeutic for stress-induced cardiac hypertrophy (Han et al., 2022).

Anti-Atherosclerotic Effects

Tanshinol borneol ester exhibits anti-ischemic and anti-atherosclerosis activities. Fecal metabolomics studies show that it affects fatty acid oxidation, linoleic acid metabolism, bile acid biosynthesis, and glycerophospholipid metabolism, indicating its efficacy against atherosclerosis (Jia et al., 2016).

Impact on Pulmonary Fibrosis

Studies have demonstrated that tanshinol can alleviate and inhibit pulmonary fibrosis in rats induced by bleocin. It improves antioxidant enzyme activities and reduces harmful byproducts in lung tissues, suggesting a role in treating pulmonary fibrosis (Zhao, 2011).

Anti-Cancer Properties in Hepatocellular Carcinoma

Tanshinol inhibits growth and aggressiveness in hepatocellular carcinoma cells. It regulates the PI3K-AKT signaling pathway, leading to reduced proliferation and metastasis, and increased apoptosis in cancer cells. This suggests its potential as an anti-cancer agent for hepatocellular carcinoma (Zhu et al., 2018).

Mechanism of Action

Target of Action

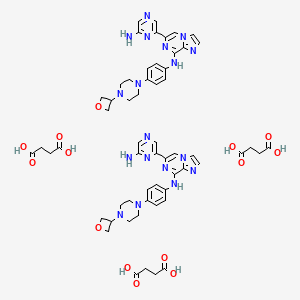

Tanshinol B, also known as Przewaquinone C, is a compound isolated from the roots of Salvia miltiorrhiza, a traditional Chinese medicine . It has been found to have varied pharmacological activities such as antibacterial, antioxidant, anti-inflammatory, and antineoplastic .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in cellular processes. For instance, it has been found to have a broad spectrum of cytotoxic effects on cell lines derived from human carcinomas of the colon, ovary, lung, mouth, and breast . It has also been found to have a neuroprotective effect, potentially by regulating neurotransmitters and neurological function .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate pathways such as immune regulation, cancer, and lipid metabolism, such as lipid and atherosclerosis, chemical carcinogenesis-receptor activation pathways, and IL-17 signaling pathway . These pathways are critical for various biological processes, and their modulation can lead to downstream effects that contribute to the compound’s pharmacological activities.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. A study has shown that this compound can be determined in rat plasma using a UFLC–MS/MS method, and this method has been applied to a population pharmacokinetic (PPK) study of Compound Danshen Dripping Pills, which contain this compound . The study found that this compound was best described by a one-compartment model with linear elimination and first-order absorption . These properties impact the bioavailability of the compound and its therapeutic effects.

Result of Action

The action of this compound results in molecular and cellular effects that contribute to its pharmacological activities. For example, it has been found to play a significant preventive role in bone loss, impaired microstructure, dysfunction of bone metabolism, and poor bone quality . It also has a significant protective effect in bone microcirculation .

Future Directions

properties

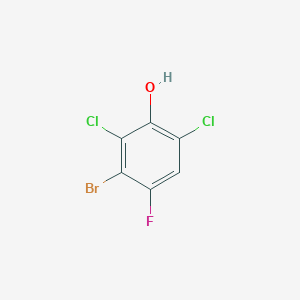

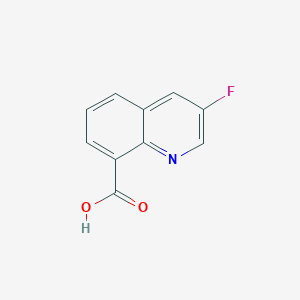

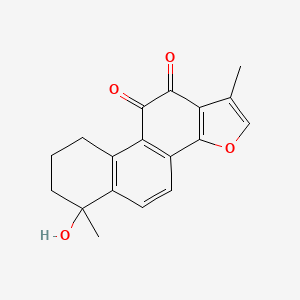

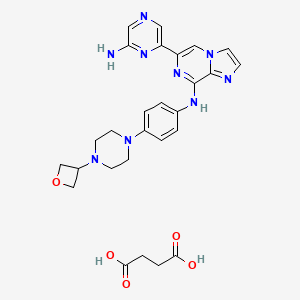

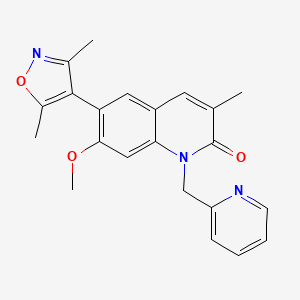

IUPAC Name |

6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRKHBLVECIWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914288 | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96839-29-1 | |

| Record name | Przewaquinone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity of Tanshinol B that has garnered research interest?

A1: Research suggests that this compound, a diterpenequinone found in Salvia miltiorrhiza, exhibits potential neuroprotective effects against ischemic stroke. [, ] It is believed to achieve this by potentially regulating neurotransmitters and neurological function. [] Further research is necessary to fully elucidate these mechanisms.

Q2: How does the structure of this compound compare to other similar compounds found in Salvia miltiorrhiza?

A2: this compound, along with Tanshinol A, are classified as abietane-type pigments and are structurally related to other tanshinone pigments found in Salvia miltiorrhiza. [] Their structures differ slightly, leading to variations in their biological activities.

Q3: What computational methods have been employed to study this compound?

A4: Researchers have used molecular docking studies to investigate the interactions between this compound and potential protein targets. [, ] In one study, this compound showed a favorable binding affinity with Neisseria adhesion A Regulatory protein (NadR), suggesting its potential as an anti-adhesive agent. [] Further research using molecular dynamics simulations could provide more insights into these interactions.

Q4: Is there any research on the potential toxicity of this compound?

A5: While computational analyses using pkCSM suggest that this compound possesses favorable ADMETox properties (absorption, distribution, metabolism, excretion, and toxicity), [] further experimental studies are crucial to fully assess its safety profile and potential toxicity in relevant biological systems.

Q5: What analytical techniques have been used to isolate and characterize this compound?

A6: Isolation of this compound from Salvia miltiorrhiza typically involves extraction followed by solvent separation and column chromatography techniques. [] Structural characterization likely involves techniques such as NMR spectroscopy and mass spectrometry, though specific details weren't provided in the provided abstracts.

Q6: Are there any known synonyms for this compound?

A7: Yes, this compound is also known as Przewaquinone C. [, ] It's important to note this synonym when researching the compound to ensure a comprehensive literature search.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3028272.png)